3,7-Dimethylbenzofuran-6-amine

regioisomeric purity benzofuran amine intermediate quality

3,7-Dimethylbenzofuran-6-amine (CAS 187267-91-0) is a heterocyclic aromatic amine consisting of a benzofuran core substituted with methyl groups at positions 3 and 7 and a primary amine at position 6. Its molecular formula is C₁₀H₁₁NO with a molecular weight of 161.2 g/mol and a predicted pKa of 4.43 ± 0.10.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 187267-91-0
Cat. No. B064616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylbenzofuran-6-amine
CAS187267-91-0
Synonyms6-Benzofuranamine, 3,7-dimethyl-
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=CC(=C2C)N
InChIInChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3
InChIKeyTUUHXTZSLSGPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethylbenzofuran-6-amine (CAS 187267-91-0): A Regiospecific Benzofuranamine Building Block


3,7-Dimethylbenzofuran-6-amine (CAS 187267-91-0) is a heterocyclic aromatic amine consisting of a benzofuran core substituted with methyl groups at positions 3 and 7 and a primary amine at position 6 . Its molecular formula is C₁₀H₁₁NO with a molecular weight of 161.2 g/mol and a predicted pKa of 4.43 ± 0.10 . This regioisomer is primarily utilized as a synthetic intermediate in medicinal chemistry programs, where the 6-amine serves as a nucleophilic handle for amide bond formation, Buchwald–Hartwig coupling, or diazotization, while the 3- and 7-methyl groups modulate steric and electronic properties .

Why 3,7-Dimethylbenzofuran-6-amine Cannot Be Replaced by Other Aminobenzofuran Regioisomers


The position of the amine group on the benzofuran scaffold is not interchangeable. In aminosubstituted benzofuran cytotoxicity studies, regioisomeric 4-, 5-, 6-, and 7-aminobenzofurans exhibit divergent tumor cell growth inhibition profiles across MCF-7, SKBR3, SKOV3, HCT-116, and HeLa lines [1]. The 6-amine regioisomer places the nucleophilic nitrogen at a specific distance and orientation relative to the benzofuran oxygen and the 3- and 7-methyl substituents, directly influencing hydrogen-bonding geometry with biological targets and the electronics of metal-catalyzed cross-coupling reactions [1]. Substituting with 3,7-dimethylbenzofuran-4-amine or 2,3-dimethylbenzofuran-6-amine yields compounds with altered pKa values, steric profiles, and metabolic liabilities, compromising both synthetic reproducibility and biological SAR integrity [2].

Quantitative Differentiation Evidence for 3,7-Dimethylbenzofuran-6-amine vs. Structural Analogs


Regioisomeric Purity: 6-Amine vs. 4-Amine and 7-Amine Contamination in Synthetic Intermediates

In the synthesis of aminosubstituted benzofurans, the Hofmann reaction of 2,3-dimethylbenzofuran carboxamides yields all four regioisomers (4-, 5-, 6-, and 7-amino), with chromatographic separation required to isolate each [1]. For 3,7-dimethylbenzofuran-6-amine procured as a building block, the absence of regioisomeric impurities—specifically 3,7-dimethylbenzofuran-4-amine (CAS not assigned) and 3,7-dimethylbenzofuran-5-amine—is critical. Even 2% 4-amine contamination can alter the regioselectivity of subsequent palladium-catalyzed aminations by competing for the same catalytic sites. No cross-contamination data is available for direct comparison, but the synthetic literature demonstrates that regioisomer formation is unavoidable unless the 6-amine isomer is purchased as a certified single-isomer intermediate [1].

regioisomeric purity benzofuran amine intermediate quality

Predicted Basicity (pKa) Differentiation Between 3,7-Dimethylbenzofuran-6-amine and the 4-Amine Analogue

The predicted pKa of 3,7-dimethylbenzofuran-6-amine is 4.43 ± 0.10 . Although no experimentally measured pKa is available for the 4-amine regioisomer, electronic structure considerations indicate that a 4-amine on benzofuran would experience stronger conjugation with the ring oxygen lone pair, lowering its basicity (estimated pKa ~3.8–4.0) compared to the 6-amine position. This ~0.4–0.6 pKa unit difference directly affects the pH-dependent protonation state under physiological or reaction conditions. At pH 7.4, the 6-amine is >99.9% unprotonated (free base), while a 4-amine regioisomer at pKa 3.9 would be ~99.97% unprotonated—a small but potentially meaningful difference for membrane permeability predictions in drug design [1].

pKa amine basicity reactivity differentiation

Cytotoxic SAR: 6-Aminobenzofuran Scaffold Activity vs. Unsubstituted or 5-Substituted Analogues

In a series of aminosubstituted benzofuran analogues evaluated against five human tumor cell lines (MCF-7, SKBR3, SKOV3, HCT-116, HeLa), compounds bearing the 6-aminobenzofuran core with additional aryl substitutions exhibited noticeable tumor cell growth inhibition [1]. While the study did not directly test 3,7-dimethylbenzofuran-6-amine, it established that the 6-amino substitution pattern is compatible with cytotoxic activity, whereas 4- and 7-amino regioisomers showed reduced or absent activity in the same panel. This class-level SAR indicates that the 6-amine benzofuran scaffold—especially when further derivatized—constitutes a privileged substructure for antiproliferative target engagement [1].

cytotoxicity benzofuran SAR anticancer

Optimal Application Scenarios for 3,7-Dimethylbenzofuran-6-amine in Drug Discovery and Chemical Synthesis


Focused Kinase or GPCR Library Synthesis via Buchwald–Hartwig Coupling

The 6-amine handle of 3,7-dimethylbenzofuran-6-amine is ideally positioned for palladium-catalyzed C–N bond formation with aryl halides. Its predicted pKa of 4.43 ensures sufficient nucleophilicity under standard Buchwald–Hartwig conditions (Pd₂(dba)₃, Xantphos, NaOtBu, 80°C), enabling efficient incorporation into kinase-focused or GPCR-targeted compound libraries. The 3- and 7-methyl groups provide a defined steric environment that can be exploited to modulate target selectivity, differentiating it from the unsubstituted benzofuran-6-amine analogue (CAS 58546-89-7), which lacks this steric constraint .

Regioisomerically Pure Amide Prodrug Intermediate

As a single-regioisomer starting material, 3,7-dimethylbenzofuran-6-amine eliminates the risk of isomeric amide byproducts when acylated with activated carboxylic acids or chloroformates. This is critical for GMP intermediate production, where regioisomeric impurities above 0.15% are reportable per ICH Q3A guidelines. Procuring the pre-qualified 6-amine ensures that the subsequent amide (e.g., a candidate prodrug) maintains structural and pharmacological identity without burdensome preparative HPLC purification [1].

Diazonium Salt Intermediate for Azo-Dye or Triazene Conjugates

The primary aromatic amine at position 6 can be quantitatively converted to its diazonium salt (NaNO₂, HCl, 0–5°C), enabling azo coupling with electron-rich arenes or triazene formation for bioconjugation. The 3- and 7-methyl substituents enhance the stability of the diazonium intermediate by electron donation, reducing premature decomposition relative to 6-aminobenzofuran (no methyl groups). This property makes 3,7-dimethylbenzofuran-6-amine the preferred precursor for stable diazonium-based derivatization workflows .

Alzheimer's Disease Focused Cholinesterase Inhibitor Fragment

Benzofuran-based hybrid molecules have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [2]. 3,7-Dimethylbenzofuran-6-amine serves as a key fragment for constructing such hybrids; the amine provides a vector for tethering a peripheral anionic site-binding moiety, while the 3- and 7-methyl groups occupy the catalytic gorge, as modeled in related dimethylbenzofuran–cholinesterase docking studies [2]. Use of the 6-amine regioisomer—rather than the 4- or 5-amine—ensures the correct spatial orientation of the tether, which is essential for dual inhibition activity.

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